8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe triazolopyrimidine scaffold is known for its presence in various bioactive molecules, making it a valuable structure for drug discovery and development .
Preparation Methods
The synthesis of 8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-8-methoxy-5-methylthio-[1,2,4]triazolo[4,3-c]pyrimidine with ethyl acrylate and sodium methoxide in methanol . Another approach includes the use of 5-chloro or 5-methoxy substituted 3-amino-8-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine, which is treated with sodium or potassium methoxide in an alcohol solvent . These methods provide efficient and high-yielding routes for the preparation of the target compound.
Chemical Reactions Analysis
8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazolopyrimidine ring.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions with azinium-N-imines and nitriles.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and catalysts such as copper acetate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its use as RORγt inverse agonists and JAK inhibitors.
1,2,4-Triazolo[4,3-c]pyrimidine: Used in the synthesis of herbicides and other bioactive molecules.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various applications in medicinal chemistry and beyond.
Properties
IUPAC Name |
8-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-5-2-7-4-10-6(5)8-3-9-10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYVYMFQTDHBER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN2C1=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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